molecular formula C16H21N5O3S B5092098 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one

1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B5092098
M. Wt: 363.4 g/mol
InChI Key: CMGWPPJZVLSBGB-UHFFFAOYSA-N
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Description

1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one is a complex organic compound that features a piperazine ring, a triazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable alkyne or nitrile precursor.

    Final Coupling: The final step involves coupling the triazole derivative with the sulfonyl piperazine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an antifungal, antibacterial, or anticancer agent.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-2-one
  • 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)butan-1-one

Uniqueness

1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl group and the triazole ring allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-14-2-4-15(5-3-14)25(23,24)21-10-8-19(9-11-21)16(22)6-7-20-13-17-12-18-20/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGWPPJZVLSBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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